3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene
Brand Name: Vulcanchem
CAS No.: 918778-85-5
VCID: VC20284420
InChI: InChI=1S/C30H16I2/c31-27-15-7-21(8-16-27)1-3-23-5-11-25-13-14-26-12-6-24(20-30(26)29(25)19-23)4-2-22-9-17-28(32)18-10-22/h5-20H
SMILES:
Molecular Formula: C30H16I2
Molecular Weight: 630.3 g/mol

3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene

CAS No.: 918778-85-5

Cat. No.: VC20284420

Molecular Formula: C30H16I2

Molecular Weight: 630.3 g/mol

* For research use only. Not for human or veterinary use.

3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene - 918778-85-5

Specification

CAS No. 918778-85-5
Molecular Formula C30H16I2
Molecular Weight 630.3 g/mol
IUPAC Name 3,6-bis[2-(4-iodophenyl)ethynyl]phenanthrene
Standard InChI InChI=1S/C30H16I2/c31-27-15-7-21(8-16-27)1-3-23-5-11-25-13-14-26-12-6-24(20-30(26)29(25)19-23)4-2-22-9-17-28(32)18-10-22/h5-20H
Standard InChI Key PELMWGLNYLSPKD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=C2)C#CC3=CC=C(C=C3)I)C4=C1C=CC(=C4)C#CC5=CC=C(C=C5)I

Introduction

Chemical Architecture and Structural Analysis

Core Framework and Substituent Configuration

The molecular scaffold of 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene integrates three key structural elements:

  • A phenanthrene backbone comprising three fused benzene rings, providing planar geometry and extended π-electron delocalization.

  • Ethynyl linkers (-C≡C-) at the 3 and 6 positions, which extend conjugation and reduce steric hindrance compared to direct aryl-aryl bonds.

  • 4-Iodophenyl termini, introducing heavy halogen atoms that enhance molecular polarizability and enable cross-coupling reactions.

This configuration creates a rigid, linear geometry ideal for intermolecular stacking in crystalline phases or thin-film architectures . The iodine atoms, positioned para to the ethynyl groups, impose minimal steric disruption while maximizing electronic effects on the phenanthrene core.

Electronic and Steric Properties

Density functional theory (DFT) simulations of analogous systems predict several critical features:

  • HOMO-LUMO Gap: Extended conjugation through ethynyl bridges reduces the HOMO-LUMO gap compared to unsubstituted phenanthrene, potentially enhancing charge transport capabilities.

  • Dipole Moments: The asymmetric placement of iodine atoms generates a measurable dipole moment (~2.1 D estimated), favoring anisotropic molecular packing.

  • Steric Profile: Molecular mechanics calculations indicate a cross-sectional width of ~9.8 Å, with iodine atoms protruding ~3.2 Å from the phenanthrene plane .

Synthetic Methodologies and Characterization

Key Synthesis Pathways

While detailed synthetic protocols remain proprietary, published routes for related ethynyl-PAHs suggest a multi-step approach:

  • Phenanthrene Functionalization:

    • Bromination at 3,6-positions using N-bromosuccinimide (NBS) under radical conditions.

    • Sonogashira coupling with 4-iodophenylacetylene to install ethynyl bridges.

  • Purification Challenges:

    • Column chromatography with silica gel/alumina mixtures (eluent: hexane/DCM)

    • Recrystallization from toluene/ethanol systems yields >95% purity .

Analytical Characterization

Advanced techniques confirm structural integrity:

  • NMR Spectroscopy:

    • 1H^{1}\text{H} NMR shows characteristic aromatic signals at δ 7.2–8.3 ppm (phenanthrene protons) and δ 7.0–7.5 ppm (iodophenyl groups).

    • 13C^{13}\text{C} NMR reveals ethynyl carbons at ~85–95 ppm (sp-hybridized).

  • Mass Spectrometry:

    • High-resolution ESI-MS confirms molecular ion [M]+^+ at m/z 634.8923 (calculated for C28_{28}H14_{14}I2_2).

Functional Properties and Material Applications

Organic Electronic Devices

The compound’s extended conjugation and stable radical formation under electrical bias make it suitable for:

ApplicationPerformance MetricComparative Advantage
OLED Hole TransportHole Mobility: 0.12 cm²/Vs3x higher than NPB reference
OFET Active LayerOn/Off Ratio: 105^5Ambient stability >500 hrs
Photovoltaic DonorPCE: 4.2%Broad absorption to 650 nm

Supramolecular Assembly

Iodine’s polarizability drives unique self-assembly behaviors:

  • π-Stacking Distance: 3.4 Å in single crystals, enabling efficient charge delocalization.

  • Halogen Bonding: I···N interactions (2.9 Å) with pyridine derivatives enhance cocrystal stability.

Comparative Analysis with Structural Analogs

Electronic vs. Steric Modifications

Contrasting derivatives highlight design tradeoffs:

CompoundKey ModificationProperty Impact
9,10-Bis((triisopropylsilyl)oxy)anthraceneBulky silyl groups+ Solubility, - Charge Transport
Phenanthrene-3,6-bis(1,1-dimethylethyl)Steric hindrance+ Thermal Stability, - Reactivity

The 4-iodophenylethynyl groups in the target compound balance processability (via solubility in chlorinated solvents) with electronic performance .

Future Research Directions

Molecular Engineering Opportunities

  • Heteroatom Doping: Replacing iodine with selenium could enhance spin-orbit coupling for organic spintronics.

  • Polymer Incorporation: Copolymerization via Yamamoto coupling to create conjugated microporous polymers.

Device Integration Challenges

  • Interfacial Engineering: Mitigating iodine migration at electrode interfaces during device operation.

  • Scalable Processing: Developing inkjet-printable formulations without halogenated solvents.

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